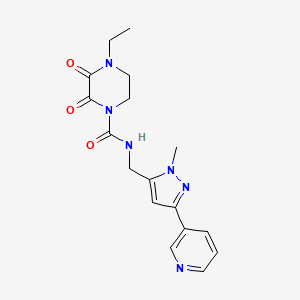
N-(2-carbamoyl-3-chlorophenyl)-2-chloropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carboxamide derivatives, including those that may be similar to the compound , has been discussed in various studies . Diarylamines, a class of important skeleton widely existing in drugs or natural products, are often used to construct diverse molecular structures with extensive pharmacological activity . Two series of diamide and carboxamide derivatives containing diarylamine scaffold were designed, synthesized, and evaluated for their potential cytotoxic activities .Molecular Structure Analysis
The molecular structure of “N-(2-carbamoyl-3-chlorophenyl)-2-chloropyridine-4-carboxamide” is not explicitly mentioned in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “N-(2-carbamoyl-3-chlorophenyl)-2-chloropyridine-4-carboxamide” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-carbamoyl-3-chlorophenyl)-2-chloropyridine-4-carboxamide” are not explicitly mentioned in the sources I found .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-carbamoyl-3-chlorophenyl)-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-8-2-1-3-9(11(8)12(16)19)18-13(20)7-4-5-17-10(15)6-7/h1-6H,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFBFCGFISLMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride](/img/no-structure.png)
![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)

![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)






![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)